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molecular formula C4H3BrO2S2 B2835448 Thiophene-2-sulfonyl bromide CAS No. 52259-99-1

Thiophene-2-sulfonyl bromide

Cat. No. B2835448
M. Wt: 227.09
InChI Key: RBCGPQXKTYHYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04264774

Procedure details

In a 500 ml Erlenmeyer flask equipped with a magnetic stirrer and a thermometer were placed 200 ml of methanol and 6.80 g (0.20 mol) of 95% hydrazine. This solution wa cooled to 7° C. and 18.26 g (0.10 mol) of 2-thiophenesulfonyl chloride was added portion-wise in such a manner that the temperature did not exceed 15° C. After the addition was complete, the reaction mixture was allowed to warm to room temperature. The methanol was removed in vacuo leaving a mixture of a heavy oil and a fluffy solid. The mixture was treated with water, and the solid dissolved and oil separated. The mixture of oil and water (which contained the hydrazine hydrochloride from the first reaction) was placed in a flask containing 300 ml of chloroform and a magnetic stirrer. Crushed ice was added and to the resulting slurry 64.0 g of bromine was added at such a rate that the reaction temperature remained below 10° C. After the addition was complete and the bromine color had dissipated, the layers were separated. The chloroform layer was dried over anhydrous magnesium sulfate, and the chloroform removed in vacuo leaving a yellow oil which crystallized on addition of hexane. The solid was filtered and dried to give 15.33 g of the title compound as slightly yellow crystals, mp 49°-51° C.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
18.26 g
Type
reactant
Reaction Step Three
Quantity
64 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CO.NN.[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[S:10](Cl)(=[O:12])=[O:11].[Br:14]Br>C(Cl)(Cl)Cl.O>[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[S:10]([Br:14])(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
6.8 g
Type
reactant
Smiles
NN
Step Three
Name
Quantity
18.26 g
Type
reactant
Smiles
S1C(=CC=C1)S(=O)(=O)Cl
Step Four
Name
Quantity
64 g
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml Erlenmeyer flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
did not exceed 15° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The methanol was removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving
ADDITION
Type
ADDITION
Details
a mixture of a heavy oil
DISSOLUTION
Type
DISSOLUTION
Details
the solid dissolved
CUSTOM
Type
CUSTOM
Details
oil separated
ADDITION
Type
ADDITION
Details
The mixture of oil and water (which
CUSTOM
Type
CUSTOM
Details
from the first reaction)
CUSTOM
Type
CUSTOM
Details
was placed in a flask
ADDITION
Type
ADDITION
Details
was added at such a rate that the reaction temperature
CUSTOM
Type
CUSTOM
Details
remained below 10° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the chloroform removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallized on addition of hexane
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)S(=O)(=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 15.33 g
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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